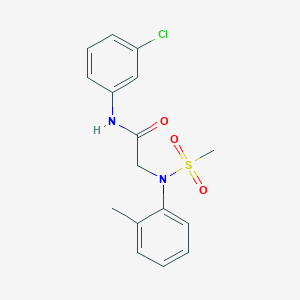![molecular formula C21H20N2O4S B3738685 N-(4-{[4-(BENZYLOXY)ANILINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3738685.png)
N-(4-{[4-(BENZYLOXY)ANILINO]SULFONYL}PHENYL)ACETAMIDE
Vue d'ensemble
Description
N-(4-{[4-(BENZYLOXY)ANILINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzyloxy group attached to an aniline moiety, which is further connected to a sulfonyl group and an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(BENZYLOXY)ANILINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 4-(Benzyloxy)aniline: This intermediate can be synthesized by reacting aniline with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Sulfonyl Intermediate: The 4-(benzyloxy)aniline is then reacted with a sulfonyl chloride derivative to form the sulfonyl intermediate.
Acetylation: The final step involves the acetylation of the sulfonyl intermediate using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[4-(BENZYLOXY)ANILINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can yield aniline derivatives.
Applications De Recherche Scientifique
N-(4-{[4-(BENZYLOXY)ANILINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-{[4-(BENZYLOXY)ANILINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity. This mechanism is similar to that of other sulfonamide-based compounds.
Comparaison Avec Des Composés Similaires
N-(4-{[4-(BENZYLOXY)ANILINO]SULFONYL}PHENYL)ACETAMIDE can be compared with other similar compounds, such as:
N-benzyl-4-(benzyloxy)aniline: This compound has a similar structure but lacks the sulfonyl and acetamide groups.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound has a similar sulfonamide structure but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[4-[(4-phenylmethoxyphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-16(24)22-18-9-13-21(14-10-18)28(25,26)23-19-7-11-20(12-8-19)27-15-17-5-3-2-4-6-17/h2-14,23H,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAWJPITHCZJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


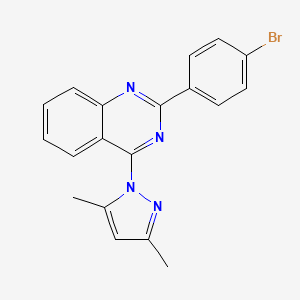
![N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]iminobenzamide](/img/structure/B3738619.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3738626.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-3-hydroxy-7-methoxy-2-(2-methoxyphenyl)isoquinolin-1-one](/img/structure/B3738634.png)
![4-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3738636.png)
![[4-[4-(2-Bromobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone](/img/structure/B3738648.png)
![4-{[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3738661.png)
![3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid](/img/structure/B3738672.png)
![1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B3738674.png)
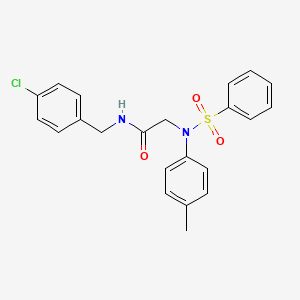
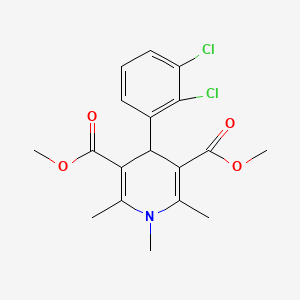
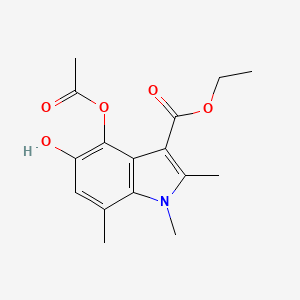
![2-cyano-N-cyclohexyl-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3738695.png)
